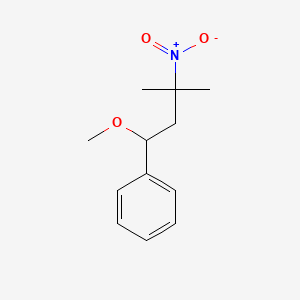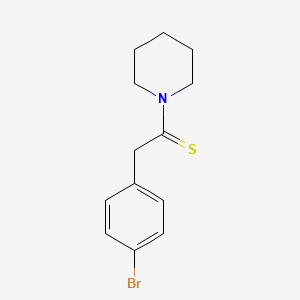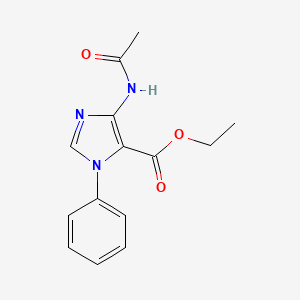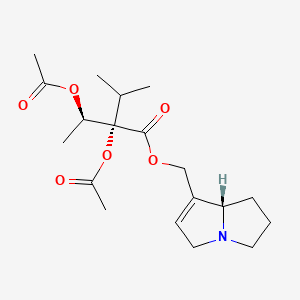![molecular formula C5H8Cl4Sn2 B14430001 (Propane-2,2-diyl)bis[(dichloromethyl)stannane] CAS No. 83135-46-0](/img/structure/B14430001.png)
(Propane-2,2-diyl)bis[(dichloromethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is a chemical compound that features a propane backbone with two dichloromethyl groups attached to tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] typically involves the reaction of propane-2,2-diyl dichloride with stannane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction can produce propane-2,2-diyl bis(methyl)stannane.
Applications De Recherche Scientifique
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of organotin compounds, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. Its dichloromethyl groups can undergo hydrolysis, releasing hydrochloric acid and forming reactive intermediates that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Adapalene related compounds: Used in pharmaceuticals for their therapeutic properties.
Uniqueness
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
83135-46-0 |
|---|---|
Formule moléculaire |
C5H8Cl4Sn2 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
dichloromethyl-[2-(dichloromethyl-λ2-stannanyl)propan-2-yl]tin |
InChI |
InChI=1S/C3H6.2CHCl2.2Sn/c1-3-2;2*2-1-3;;/h1-2H3;2*1H;; |
Clé InChI |
LABJAMDDROYFRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


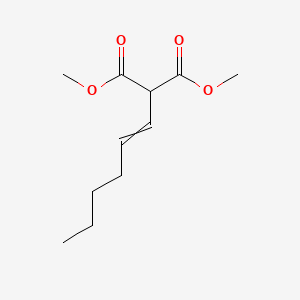
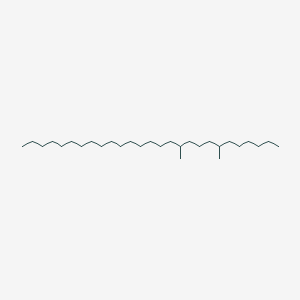
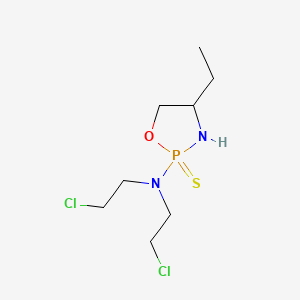
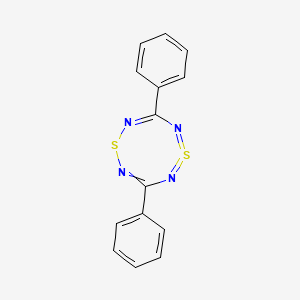
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
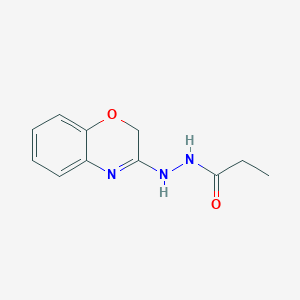
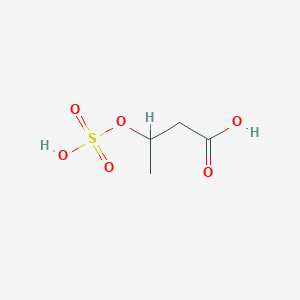
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
